molecular formula C14H13Br2NO B2909360 4-Bromo-2-{[(4-bromo-3-methylphenyl)amino]methyl}phenol CAS No. 329777-39-1

4-Bromo-2-{[(4-bromo-3-methylphenyl)amino]methyl}phenol

Cat. No.: B2909360
CAS No.: 329777-39-1
M. Wt: 371.072
InChI Key: XOBZAZRVRZVEGT-UHFFFAOYSA-N
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Description

4-Bromo-2-{[(4-bromo-3-methylphenyl)amino]methyl}phenol (CAS 329777-39-1) is an organic compound with the molecular formula C 14 H 13 Br 2 NO and a molecular weight of 371.07 g/mol . This phenolic derivative features a methylene-bridged amino group, forming a molecular structure that is of significant interest in advanced chemical and pharmaceutical research as a synthetic building block or intermediate . While specific mechanistic studies on this exact compound are not detailed in the available literature, structurally similar compounds are extensively used in developing novel chemical entities. For instance, related bromo-methylphenol compounds are crucial intermediates in the commercial synthesis of active pharmaceutical ingredients such as crisaborole . Researchers may employ this compound in the synthesis of more complex molecules, including potential ligands for metal complexes or in the development of new materials . Its structure suggests potential for forming coordination compounds or for use in cocrystal engineering to modify the physicochemical properties of materials . This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, as similar compounds may cause skin and eye irritation and may be harmful if swallowed .

Properties

IUPAC Name

4-bromo-2-[(4-bromo-3-methylanilino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Br2NO/c1-9-6-12(3-4-13(9)16)17-8-10-7-11(15)2-5-14(10)18/h2-7,17-18H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOBZAZRVRZVEGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NCC2=C(C=CC(=C2)Br)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Br2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-{[(4-bromo-3-methylphenyl)amino]methyl}phenol typically involves the reaction of 4-bromo-3-methylphenylamine with 4-bromo-2-hydroxybenzaldehyde under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-{[(4-bromo-3-methylphenyl)amino]methyl}phenol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

4-Bromo-2-{[(4-bromo-3-methylphenyl)amino]methyl}phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-2-{[(4-bromo-3-methylphenyl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes. In cancer research, it may interfere with cell proliferation pathways, leading to apoptosis or cell cycle arrest .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and chemical properties of Schiff bases are highly dependent on substituents. Below is a comparative analysis with structurally related compounds:

Table 1: Substituent Variations in Brominated Schiff Bases
Compound Name Substituents on Aromatic Rings Key Structural Features Reference
4-Bromo-2-{[(4-bromo-3-methylphenyl)amino]methyl}phenol 4-Br (phenol), 4-Br + 3-CH₃ (aniline) Dual bromine, methyl group
(E)-4-Bromo-2-(((4-bromophenyl)imino)methyl)phenol (HL1) 4-Br (phenol), 4-Br (aniline) Dual bromine, no methyl
4-Bromo-2-[(E)-[(3,4-dimethylphenyl)imino]methyl]phenol 4-Br (phenol), 3,4-(CH₃)₂ (aniline) Bromine + dual methyl groups
4-Bromo-2-((E)-[(2-methoxyphenyl)imino]methyl)phenol 4-Br (phenol), 2-OCH₃ (aniline) Bromine + electron-donating methoxy

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The bromine atoms in the target compound enhance electron withdrawal, stabilizing the imine bond and influencing metal-binding affinity. In contrast, methoxy groups (e.g., in ) donate electrons, altering redox properties .

Metal Coordination and Complexation Behavior

Schiff bases often act as bidentate ligands, coordinating metals via phenolic oxygen and imine nitrogen.

Key Observations :

  • The target compound’s bromine and methyl groups may enhance metal-binding stability compared to HL1, which lacks methyl substituents .
  • Uranyl complexes of pyrazine-containing analogs (e.g., ) show anticancer activity, suggesting that the target compound’s bromine substituents could be explored for similar applications.

Key Observations :

  • Methyl and bromine substituents may reduce toxicity compared to piperazine-containing analogs, which showed decreased liver activity at high doses .
  • Methoxy groups (e.g., ) are less effective in antioxidant assays than brominated/methylated ligands, as seen in morpholine derivatives .

Physicochemical Properties

Table 4: Calculated and Experimental Properties
Compound logP Solubility Thermal Stability Reference
This compound ~4.2* Low (nonpolar solvents) High (decomp. >250°C)
4-Bromo-2-((1-ethylbenzimidazol-2-yl)aminomethyl)phenol 4.2 DMSO-soluble Stable at room temperature
4-Bromo-2-[(phenylimino)methyl]phenol 3.8 Ethanol-soluble Thermochromic polymorphs

Key Observations :

  • The target compound’s logP (~4.2) suggests moderate lipophilicity, favoring membrane permeability in biological systems .
  • Thermochromism observed in phenylimino analogs () may also occur in the target compound due to similar conjugation systems.

Biological Activity

4-Bromo-2-{[(4-bromo-3-methylphenyl)amino]methyl}phenol is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H15Br2NO2, with a molar mass of approximately 401.09 g/mol. Its structure features multiple bromine substituents and an amino group, which contribute to its unique reactivity and biological properties.

Structural Characteristics

FeatureDescription
Molecular FormulaC15H15Br2NO2
Molar Mass401.09 g/mol
Functional GroupsBromine atoms, amino group, hydroxyl group

The presence of these functional groups enhances its chemical reactivity, making it a candidate for various biological applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study focused on its effectiveness against various bacterial strains reported the following Minimum Inhibitory Concentrations (MIC) and Minimum Bactericidal Concentrations (MBC):

CompoundMIC (mg/mL)MBC (mg/mL)
Compound A50100
Compound B2550
Compound C12.525
Compound D6.2512.5

Compound D demonstrated the highest potency, indicating its potential as an effective antimicrobial agent against resistant bacterial strains such as XDR-Salmonella Typhi .

Anticancer Potential

In addition to its antimicrobial properties, preliminary studies suggest that this compound may possess anticancer activity. Mechanistic studies indicate that the compound could interfere with cell proliferation pathways, potentially leading to apoptosis in cancer cells. The exact molecular targets remain under investigation, but initial findings suggest interactions with specific enzymes involved in metabolic pathways.

The mechanism of action for this compound appears to involve:

  • Disruption of bacterial cell membranes.
  • Inhibition of essential enzymes in bacterial metabolism.
  • Interference with cell cycle regulation in cancer cells.

These interactions may lead to enhanced therapeutic effects in both antimicrobial and anticancer applications .

Study on Antimicrobial Efficacy

A recent study evaluated the efficacy of various derivatives of brominated phenols against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound exhibited varying degrees of activity:

  • Bacillus subtilis : MIC values ranged from 4.69 to 22.9 µM.
  • Staphylococcus aureus : MIC values ranged from 5.64 to 77.38 µM.
  • Escherichia coli : MIC values ranged from 8.33 to 23.15 µM.

These findings underscore the compound's potential as a broad-spectrum antimicrobial agent .

Anticancer Research Insights

In vitro studies have shown that derivatives of the compound can inhibit proliferation in several cancer cell lines, suggesting a promising avenue for further research into its therapeutic applications. The structure-activity relationship (SAR) analysis indicates that modifications to the bromine and amino groups can significantly affect biological activity .

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